molecular formula C13H7Cl3F3NO2S B3441507 2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide

2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B3441507
M. Wt: 404.6 g/mol
InChI Key: ZKLPQUCRYUIAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide, also known as DCTF, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.

Mechanism of Action

2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide inhibits CAIX by binding to its active site and blocking its enzymatic activity. CAIX plays a crucial role in regulating pH in cancer cells, which is essential for their survival and growth. Inhibition of CAIX by 2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide disrupts this pH regulation, leading to a decrease in cancer cell proliferation and survival.
Biochemical and Physiological Effects
2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to have a selective inhibitory effect on CAIX, with minimal effects on other carbonic anhydrase isoforms. It has also been shown to have a low toxicity profile in preclinical studies. 2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide has been used in various in vitro and in vivo studies to investigate its effects on cancer cell proliferation, apoptosis, and migration.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide has several advantages as a CAIX inhibitor for lab experiments. It is a potent and selective inhibitor of CAIX, with a low toxicity profile. It can be easily synthesized and purified in large quantities, making it suitable for high-throughput screening assays. However, 2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide also has some limitations. It has poor solubility in water, which can limit its use in some experimental settings. It can also bind to other proteins in addition to CAIX, which can complicate interpretation of experimental results.

Future Directions

There are several future directions for research on 2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide and its use as a CAIX inhibitor. One area of research is the development of new cancer therapies based on 2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide and other CAIX inhibitors. Another area of research is the investigation of the role of CAIX in other diseases, such as hypoxia-induced pulmonary hypertension. Finally, there is a need for further studies to optimize the use of 2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide in experimental settings, such as improving its solubility and reducing its non-specific binding to other proteins.
Conclusion
In conclusion, 2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide is a potent and selective inhibitor of CAIX that has been widely used in scientific research. Its mechanism of action involves blocking the enzymatic activity of CAIX, leading to a disruption of pH regulation in cancer cells. 2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide has several advantages as a CAIX inhibitor for lab experiments, but also has some limitations. Future research on 2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide and its use as a CAIX inhibitor will help to advance our understanding of the role of CAIX in cancer progression and other diseases.

Scientific Research Applications

2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide has been extensively used in scientific research as a CAIX inhibitor. CAIX is a transmembrane protein that is overexpressed in many types of cancer cells, including breast, lung, and prostate cancer. Inhibition of CAIX has been shown to reduce tumor growth and metastasis in preclinical studies. 2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide has been used in various in vitro and in vivo studies to investigate the role of CAIX in cancer progression and to develop new cancer therapies.

properties

IUPAC Name

2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3F3NO2S/c14-8-2-4-10(16)12(6-8)23(21,22)20-11-5-7(13(17,18)19)1-3-9(11)15/h1-6,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLPQUCRYUIAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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